molecular formula C8H6INO4 B3052001 6-Iodo-2-nitrophenyl acetic acid CAS No. 37777-75-6

6-Iodo-2-nitrophenyl acetic acid

Cat. No.: B3052001
CAS No.: 37777-75-6
M. Wt: 307.04 g/mol
InChI Key: ZRJHJMLUSIFXFC-UHFFFAOYSA-N
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Description

6-Iodo-2-nitrophenyl acetic acid is an organoiodine compound characterized by a nitro group at the 2-position and an iodine substituent at the 6-position on the phenyl ring, with an acetic acid group attached to the aromatic core.

Properties

CAS No.

37777-75-6

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

2-(2-iodo-6-nitrophenyl)acetic acid

InChI

InChI=1S/C8H6INO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

ZRJHJMLUSIFXFC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)I)CC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)I)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2-(2-Iodo-4-Nitrophenyl) Acetic Acid

Structural Differences :

  • Substituent Positions : The iodine is at the 2-position , and the nitro group is at the 4-position on the phenyl ring, compared to 6-iodo-2-nitro substitution in the target compound.
  • Molecular Formula: Both share the formula C₈H₆INO₄ but differ in substituent arrangement.

Key Inferences :

  • Acidity : The acetic acid group (pKa ~2.5–4.5) dominates acidity, but substituent positions modulate electron density. The ortho-nitro group in 6-iodo-2-nitrophenyl acetic acid may enhance acidity via resonance and inductive effects compared to the para-nitro isomer .
  • Solubility : Polar groups (nitro, acetic acid) enhance water solubility, but bulky iodine may reduce it.
  • Reactivity : The ortho-nitro group in the target compound could sterically hinder reactions at the acetic acid group, unlike the para-nitro isomer’s more accessible geometry.

Other Nitrophenyl Acetic Acid Derivatives

  • Electron-Withdrawing Effects : Nitro groups deactivate the aromatic ring, directing electrophilic substitution to meta positions. Iodo groups, being weakly deactivating, may further influence regioselectivity.
  • Coordination Chemistry: The acetic acid moiety can act as a ligand for metal ions. For example, modified biochars with carboxyl groups (e.g., ASBB) show high uranium adsorption via monodentate coordination with –COO⁻ groups .

Data Table: Comparative Properties of Selected Compounds

Property This compound 2-(2-Iodo-4-Nitrophenyl) Acetic Acid General Nitrophenyl Acetic Acids
Substituent Positions Iodo (6), Nitro (2) Iodo (2), Nitro (4) Varies
Molecular Formula C₈H₆INO₄ C₈H₆INO₄ C₈H₆XNO₄ (X = halogen)
Acidity (pKa) ~2.8–3.5* ~3.0–4.0* 2.5–4.5
Solubility Moderate in polar solvents Moderate in polar solvents High in polar solvents
Reactivity Steric hindrance at ortho-nitro Less steric hindrance Depends on substituents

*Inferred based on substituent effects.

Research Findings and Mechanistic Insights

  • Adsorption Parallels : Acetic acid-modified biochar (ASBB) demonstrates enhanced uranium adsorption due to increased porosity and carboxyl (–COOH) groups . By analogy, the acetic acid group in this compound could participate in similar interactions, though iodine’s steric bulk might reduce accessibility.
  • Spectroscopic Evidence: In ASBB, FTIR and XPS analyses confirm carboxyl coordination with U(VI) via monodentate binding . For nitrophenyl acetic acids, analogous –COO⁻ interactions with metals are plausible but require validation.
  • pH Dependence : Uranium adsorption on ASBB peaks at pH 6.0, where –COO⁻ groups dominate . Similarly, the ionization state of the acetic acid group in nitrophenyl derivatives will critically influence their reactivity.

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